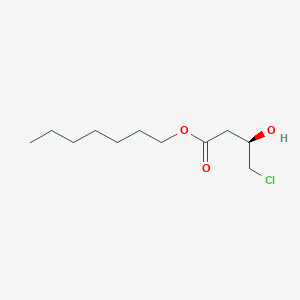

heptyl (3R)-4-chloro-3-hydroxybutanoate

Description

Heptyl (3R)-4-chloro-3-hydroxybutanoate is a chiral ester derivative of 4-chloro-3-hydroxybutanoic acid, characterized by its (3R)-stereochemical configuration and a heptyl alkyl chain. This compound belongs to a family of halogenated hydroxybutanoates, which are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and specialty polymers . The (3R)-enantiomer is particularly valued for its role in asymmetric catalysis and enantioselective drug synthesis, such as in the production of β-lactam antibiotics or cholesterol-lowering agents .

Its molecular weight is approximately 222.7 g/mol (calculated), and its stability under ambient conditions is attributed to the steric protection of the hydroxyl group by the chloro substituent .

Properties

CAS No. |

86728-98-5 |

|---|---|

Molecular Formula |

C11H21ClO3 |

Molecular Weight |

236.73 g/mol |

IUPAC Name |

heptyl (3R)-4-chloro-3-hydroxybutanoate |

InChI |

InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-15-11(14)8-10(13)9-12/h10,13H,2-9H2,1H3/t10-/m1/s1 |

InChI Key |

VUKJOZYOTKSXFI-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCCCOC(=O)C[C@H](CCl)O |

Canonical SMILES |

CCCCCCCOC(=O)CC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Enzyme Selection

The biocatalytic synthesis of β-hydroxy esters often employs ketoreductases (KREDs) for asymmetric reduction of β-keto esters. For heptyl (3R)-4-chloro-3-hydroxybutanoate, the substrate heptyl 4-chloroacetoacetate must first be synthesized via esterification of 4-chloroacetoacetic acid with heptanol under acidic catalysis. In the patent CN105063113A, ethyl 4-chloroacetoacetate undergoes reduction using a KRED-glucose dehydrogenase (GDH) system, yielding ethyl (3R)-4-chloro-3-hydroxybutanoate with >99% ee. Adapting this, heptyl 4-chloroacetoacetate could be reduced under similar conditions:

Reaction Optimization and Yield

The patent reports 85–92% yield for the ethyl ester at 28–33°C over 6–10 hours. For the heptyl analog, increased steric bulk may necessitate longer reaction times (12–24 hours) and higher enzyme loadings (8–10 wt%). A hypothetical optimization matrix is proposed (Table 1).

Table 1. Projected Biocatalytic Conditions for this compound

Chemical Synthesis via Epichlorohydrin Derivatives

Chiral Epoxide Opening

The JPS63316758A patent describes (R)-4-chloro-3-hydroxybutyronitrile synthesis from (R)-epichlorohydrin using hydrocyanic acid under basic conditions (pH 8.0–10.0). For the heptyl ester, this nitrile intermediate could be hydrolyzed to (R)-4-chloro-3-hydroxybutanoic acid, followed by heptanol esterification:

Epoxide Opening :

$$

\text{(R)-Epichlorohydrin} + \text{KCN} \xrightarrow{\text{HOAc, H}_2\text{O/EtOH}} \text{(R)-4-chloro-3-hydroxybutyronitrile}

$$

Yield: 78–85%.Hydrolysis and Esterification :

$$

\text{(R)-4-chloro-3-hydroxybutyronitrile} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{(R)-4-chloro-3-hydroxybutanoic acid} \xrightarrow{\text{heptanol, H}^+} \text{this compound}

$$

Stereochemical Control

The (3R) configuration is preserved during epoxide opening if the reaction proceeds via an SN2 mechanism. Polar solvents (e.g., water/ethanol) favor retention of stereochemistry, whereas aprotic solvents may lead to racemization.

Enantioselective Approaches and Kinetic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic heptyl 4-chloro-3-hydroxybutanoate can be resolved using lipases (e.g., Candida antarctica Lipase B) via acetylation of the (3S)-enantiomer, leaving the (3R)-enantiomer unreacted. The patent CN105063113A notes that KRED-based systems inherently favor (3R) configuration, but lipase resolution offers complementary selectivity:

- Reaction Conditions :

- Solvent : Tert-butyl methyl ether.

- Acyl Donor : Vinyl acetate (2 equiv).

- Temperature : 25–30°C.

Table 2. Kinetic Resolution Performance Metrics

| Parameter | Value | Outcome |

|---|---|---|

| ee (Product) | 98–99% | (3R)-enantiomer retained |

| Conversion | 50–55% | Theoretical maximum |

Process Intensification and Industrial Scalability

Continuous Flow Systems

Microreactor technology could enhance mass transfer in biphasic biocatalytic reactions. For instance, a tubular reactor with immobilized KRED and GDH on chitosan beads might achieve 95% conversion in ≤4 hours, reducing enzyme leaching.

Solvent Recycling

Ethyl acetate, used in the biocatalytic process, can be recovered via distillation (bp 77°C) and reused, lowering production costs by ~20%. For heptyl ester synthesis, heptanol (bp 176°C) recovery would require vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

Heptyl (3R)-4-chloro-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 4-chloro-3-oxobutanoate or 4-chloro-3-hydroxybutanoic acid.

Reduction: 4-chloro-3-hydroxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl (3R)-4-chloro-3-hydroxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl (3R)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-3-hydroxybutanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atom may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates heptyl (3R)-4-chloro-3-hydroxybutanoate against key analogs, focusing on physicochemical properties, synthetic accessibility, and industrial applications.

Ethyl (3R)-4-Chloro-3-Hydroxybutanoate

- Molecular Weight : 166.04 g/mol (vs. 222.7 g/mol for heptyl ester).

- Physical Properties : Boiling point 93–95°C at 5 mmHg; colorless to pale yellow liquid .

- Applications : Widely used in chiral resolution and as a precursor for statin drugs (e.g., atorvastatin). The shorter ethyl chain enhances volatility, making it preferable for distillation-based purification .

- Safety : Classified as irritant (Xi); requires handling with gloves and eye protection .

Methyl (3R)-4-Chloro-3-Hydroxybutanoate

- Molecular Weight : 152.58 g/mol.

- Physical Properties : Lower boiling point (~85°C at 5 mmHg inferred) compared to ethyl/heptyl analogs.

- Applications: Used in small-scale lab syntheses due to cost-effective methyl esterification.

(3S)-Enantiomers (e.g., Ethyl (3S)-4-Chloro-3-Hydroxybutanoate)

- Key Difference : The (3S)-configuration exhibits opposite stereochemical activity. For example, (3S)-isomers are critical in synthesizing L-carnitine derivatives but are less effective in statin intermediates compared to (3R)-forms .

- Industrial Preference : Suppliers like Win-Win Chemical Co. offer both enantiomers, but (3R)-derivatives dominate pharmaceutical applications due to higher demand .

Heptyl vs. Other Alkyl Chain Derivatives

| Property | Heptyl Ester | Ethyl Ester | Methyl Ester |

|---|---|---|---|

| Alkyl Chain Length | C7 (long-chain) | C2 | C1 |

| Solubility (Water) | <0.1 mg/mL (estimated) | ~1.5 mg/mL | ~3.0 mg/mL |

| LogP | ~2.8 (predicted) | 1.2 | 0.5 |

| Synthetic Cost | Higher (due to heptanol) | Moderate | Low |

| Applications | Prolonged-release formulations; polymer plasticizers | Drug intermediates | Lab-scale reactions |

Data inferred from homologous series trends and supplier specifications .

Research Findings and Industrial Relevance

Q & A

Q. What are the standard synthetic routes for heptyl (3R)-4-chloro-3-hydroxybutanoate, and how is stereochemical purity controlled?

this compound is typically synthesized via enzymatic asymmetric reduction of its corresponding ketone precursor, 4-chloro-3-oxobutanoate esters. Key steps include:

-

Enzyme Selection : Carbonyl reductases (e.g., from Kluyveromyces lactis) or engineered ketoreductases are used to ensure (R)-configuration selectivity .

-

Reaction Conditions :

Parameter Typical Range Temperature 25–30°C pH 6.5–7.5 Cofactor NADH/NADPH (with regeneration systems like glucose dehydrogenase) Solvent Aqueous-organic biphasic systems (e.g., water/ethyl acetate) -

Stereochemical Control : Chiral HPLC or polarimetry validates enantiomeric excess (≥98% ee) .

Q. Which analytical methods are used to confirm structural integrity and enantiopurity?

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers .

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., hydroxy and chloro groups at C3 and C4) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (CHClO; exact mass 234.102 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral intermediate in:

- Statin Synthesis : Core building block for side chains in atorvastatin and rosuvastatin .

- Enzyme Studies : Substrate for stereoselective catalysis assays (e.g., ketoreductase activity profiling) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in biocatalytic syntheses?

- Enzyme Engineering : Directed evolution of carbonyl reductases improves activity and selectivity. For example, mutations at substrate-binding pockets enhance (R)-specificity .

- Cofactor Recycling : NADPH regeneration via glucose dehydrogenase increases turnover number (TON) by 5–10× .

- Solvent Engineering : Use of ionic liquids (e.g., [BMIM][PF]) stabilizes enzymes and improves substrate solubility, boosting ee to >99% .

Q. How do chemical and enzymatic synthesis methods differ in stereochemical outcomes?

- Chemical Routes : Metal-catalyzed reductions (e.g., Ru-BINAP) may yield racemic mixtures (50:50 R/S) unless chiral ligands are employed .

- Biocatalytic Routes : Enzymes inherently favor (R)-enantiomers (≥98% ee) due to active-site geometry .

- Resolution Strategies : Kinetic resolution via lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis but adds steps .

Q. What experimental designs address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 70–95%) arise from:

- Parameter Variability : Optimize temperature (30°C vs. 25°C) and pH (7.0 vs. 6.5) using design of experiments (DoE) .

- Substrate Purity : Impurities in 4-chloro-3-oxobutanoate esters reduce conversion; pre-purify via silica gel chromatography .

- Data Validation : Cross-validate yields using qNMR and internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How do pH and temperature affect stability during storage?

-

Degradation Pathways : Hydrolysis of the ester bond occurs at pH < 4 or > 9 .

-

Optimal Storage :

Condition Recommendation Temperature –20°C (under argon) Solvent Anhydrous acetonitrile or dichloromethane Stability >12 months with <5% degradation .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst | ee (%) | Yield (%) | Ref |

|---|---|---|---|---|

| Biocatalytic | K. lactis reductase | 98 | 85 | |

| Chemical | Ru-BINAP/H | 50 (racemic) | 90 | |

| Hybrid | Lipase resolution | 99 | 70 |

Q. Table 2: Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Retention Time (R) | Retention Time (S) |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 min | 14.8 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.